3,4-Dichloro-8-methoxyquinoline

Description

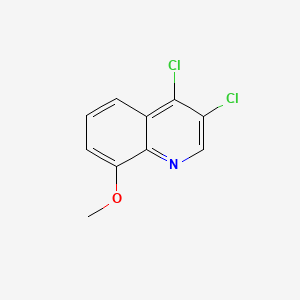

3,4-Dichloro-8-methoxyquinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 3 and 4 and a methoxy group at position 7. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The structural planarity, substituent positions, and electronic effects of this compound influence its reactivity, solubility, and interactions with biological targets.

Properties

CAS No. |

16797-43-6 |

|---|---|

Molecular Formula |

C10H7Cl2NO |

Molecular Weight |

228.072 |

IUPAC Name |

3,4-dichloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3 |

InChI Key |

BQBUVSBSJXEORO-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C(C(=CN=C21)Cl)Cl |

Synonyms |

3,4-Dichloro-8-methoxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3,4-Dichloro-8-methoxyquinoline with structurally related quinoline derivatives:

Key Observations:

- 4-Chloro-6,7-dimethoxyquinoline exhibits intramolecular C–H⋯Cl interactions, contributing to a higher melting point (130–131°C) and enhanced crystallinity compared to mono-methoxy analogs .

- Synthetic Challenges: 2,4-Dichloro-8-methoxyquinoline is synthesized via POCl3-mediated chlorination with a modest yield (27%), highlighting the sensitivity of substituent positions to reaction efficiency .

Physicochemical Properties

- Planarity and Crystal Packing: 4-Chloro-6,7-dimethoxyquinoline displays near-planar geometry, with methoxy groups deviating ≤0.08 Å from the quinoline plane, favoring tight crystal packing . In contrast, 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline adopts a non-planar structure due to its saturated ring, reducing π-π stacking interactions and possibly bioavailability .

- Solubility and Stability: Methoxy groups generally enhance solubility in organic solvents, but multiple chlorine substituents (e.g., in dichloro derivatives) may counteract this effect, as seen in this compound .

Preparation Methods

Iodine-Catalyzed Chlorination in Chloroform

Adapting the methodology from US3560508A, 8-methoxyquinoline can undergo chlorination in chloroform using iodine (0.55 wt%) as a catalyst. The reaction proceeds at 20–30°C with three equivalents of chlorine gas, yielding a trichloro intermediate. Subsequent hydrolysis and pH adjustment (to ~2 with ammonium hydroxide) precipitate the product.

Example Protocol

-

Substrate : 8-Methoxyquinoline (125 g) dissolved in chloroform (1 L).

-

Catalyst : Iodine (1.5 g, 0.55 wt%).

-

Chlorination : Cl₂ gas (200 g) introduced over 3 hours at 25°C.

-

Workup : Sodium pyrosulfite added to quench excess chlorine, followed by distillation and pH adjustment.

This method, while effective for 5,7-dichloro-8-hydroxyquinoline, requires optimization for 3,4-dichloro regioselectivity. The methoxy group’s directing effects may favor chlorination at positions 3 and 4 under controlled conditions.

Skraup Synthesis with Halogenated Precursors

Cyclization of Chlorinated o-Anisidine Derivatives

The Skraup reaction, traditionally used for quinoline synthesis, can be modified to incorporate chlorine atoms. Starting with 3,4-dichloro-2-methoxyaniline, cyclization with glycerol and sulfuric acid forms the quinoline core.

Reaction Conditions

-

Precursor : 3,4-Dichloro-2-methoxyaniline (1 mol).

-

Acid Catalyst : Concentrated H₂SO₄ (3 mol).

-

Cyclization Agent : Glycerol (1.5 mol) at 130–140°C for 2–3 hours.

-

Yield : ~70–80% after neutralization and extraction.

This route avoids post-synthetic chlorination, embedding halogens during ring formation.

Directed Ortho-Metallation Strategies

Lithium-Halogen Exchange for Regioselective Chlorination

Drawing from MDPI’s lithiation techniques, 8-methoxyquinoline can undergo directed metallation at position 3 or 4 using lithium diisopropylamide (LDA). Subsequent quenching with hexachloroethane introduces chlorine atoms.

Steps

-

Metallation : 8-Methoxyquinoline treated with LDA (–78°C, THF).

-

Chlorination : Reaction with Cl₂ or C₂Cl₆ at –30°C.

-

Workup : Acidic hydrolysis to yield this compound.

This method offers precise control but requires anhydrous conditions and low temperatures.

Decarboxylation and Cyclization Pathways

Synthesis via Quinoline Carboxylic Acid Intermediates

Inspired by US2520043A, 8-methoxyquinoline-2-carboxylic acid is decarboxylated under heat (230–250°C) in diphenyl ether, followed by chlorination with PCl₅.

Protocol

-

Decarboxylation : 8-Methoxyquinoline-2-carboxylic acid heated in Dowtherm® (240°C, 30 min).

-

Chlorination : PCl₅ (1.2 eq) at 100°C for 1 hour.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dichloro-8-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step halogenation and methoxylation of the quinoline core. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux for introducing chlorine at the 3- and 4-positions .

- Methoxylation : Nucleophilic substitution with sodium methoxide at the 8-position under anhydrous conditions .

- Optimization : Control reaction temperature (e.g., 80–100°C for chlorination) and stoichiometric ratios (e.g., 2.2 equivalents of chlorinating agents) to minimize by-products. Monitor progress via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons split due to chlorine’s deshielding effect) .

- XRD : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. Data collection at low temperatures (100 K) enhances resolution .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ at m/z 258.0) .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its biological activity, particularly in enzyme inhibition?

- Methodological Answer :

- Mechanistic Studies : The dichloro groups enhance electrophilicity, enabling covalent interactions with catalytic cysteine residues (e.g., in kinases). Methoxy improves solubility and membrane permeability .

- Assay Design : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC₅₀ determination. Compare activity against analogs like 4-Chloro-8-fluoro-2-methylquinoline to isolate substituent effects .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

- Methodological Answer :

- Data Analysis : Perform meta-analysis of IC₅₀ values across studies, controlling for variables like assay pH or cell line specificity. For example, discrepancies in antimicrobial activity may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .

- Structural Re-evaluation : Validate compound purity via HPLC and confirm stereochemistry (if applicable) using circular dichroism .

Q. What computational strategies are recommended for predicting the binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Parameterize chlorine atoms with accurate van der Waals radii (1.8 Å) and partial charges .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy with tools like GROMACS .

Methodological and Technical Guidance

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc, 4:1 to 1:1). Collect fractions monitored by UV at 254 nm .

- Recrystallization : Employ ethanol/water mixtures (70:30) at −20°C to obtain high-purity crystals (>98% by HPLC) .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation. Avoid aqueous buffers; use anhydrous DMSO for stock solutions .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products (e.g., dechlorinated analogs) .

Q. What comparative approaches are used to evaluate this compound against structurally related quinolines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.